molecular formula C6H10O4 B1212969 3-Hydroxy-3-methyl-2-oxopentanoic acid

3-Hydroxy-3-methyl-2-oxopentanoic acid

Cat. No. B1212969
M. Wt: 146.14 g/mol
InChI Key: YJVOWRAWFXRESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-methyl-2-oxopentanoic acid is a 3-hydroxylated derivative of 3-methyl-2-oxovaleric acid. It is a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, an oxo fatty acid, a hydroxy fatty acid and a tertiary alpha-hydroxy ketone. It derives from a valeric acid. It is a conjugate acid of a 3-hydroxy-3-methyl-2-oxopentanoate.

Scientific Research Applications

1. Crystal Structure Analysis

3-Hydroxy-3-methyl-2-oxopentanoic acid (levulinic acid) demonstrates a planar structure, with molecules interacting via hydrogen bonds. This characteristic is significant in crystallography and materials science for understanding molecular interactions and designing advanced materials (Hachuła et al., 2013).

2. Precursor in Synthesis

This compound serves as a precursor for the synthesis of functionalized pyroglutamic acids, showcasing its value in organic synthesis and pharmaceutical research. The stereoselective condensation with chiral levulinic acid derivatives is a key application in this field (Gilley et al., 2008).

3. Biochemical Analysis

It is also instrumental in biochemical analysis. For instance, a method has been developed for the quantitative determination of ketone body byproducts, including 3-hydroxypentanoic acid, in human plasma. This is crucial for clinical studies and understanding metabolic disorders (Kallem et al., 2021).

4. Role in Aroma and Flavor Chemistry

In the field of aroma and flavor chemistry, derivatives of 3-Hydroxy-3-methyl-2-oxopentanoic acid are used to create various organoleptic properties. This application is significant in the food and fragrance industry (Snowden et al., 2005).

5. Atmospheric Chemistry

This compound plays a role in atmospheric chemistry as well, particularly in the formation of secondary organic aerosols from aromatic volatile organic compounds. Understanding this process is vital for environmental science and air quality management (Al-Naiema & Stone, 2017).

properties

Product Name

3-Hydroxy-3-methyl-2-oxopentanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)

InChI Key

YJVOWRAWFXRESP-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)C(=O)O)O

Canonical SMILES

CCC(C)(C(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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